molecular formula C14H17N7O3S B2808238 (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone CAS No. 1448053-97-1

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2808238
CAS No.: 1448053-97-1
M. Wt: 363.4
InChI Key: LFZFGYSVOMRWHZ-UHFFFAOYSA-N
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Description

The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a chemical compound . It is part of a class of compounds that include 1,2,4-triazole derivatives .


Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported . These compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures of 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A study focused on the novel synthesis of related pyridazine derivatives. These compounds were created through condensation and cycloalkylation reactions, leading to the formation of various pyridazine-based structures with potential utility in diverse applications (El-Gaby et al., 2003).
    • Another research involved the design and synthesis of triazole and piperazine conjugates, showcasing the potential of these compounds in apoptosis induction and tubulin polymerization inhibition, indicating their potential use in anticancer therapies (Manasa et al., 2020).
  • Biological and Medicinal Applications :

    • A study reported the synthesis and evaluation of certain piperazine methanone derivatives as potential anticancer and antituberculosis agents. These findings highlight the therapeutic potential of such compounds in treating serious diseases (Mallikarjuna et al., 2014).
    • Research into the synthesis of pyridine derivatives, including piperazin-1-yl methanone analogs, revealed modest antimicrobial activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Patel et al., 2011).
  • Chemical Properties and Drug-likeness :

    • In silico studies have been conducted on related compounds to predict their drug-likeness and microbial activity. This approach aids in the early-stage evaluation of potential pharmaceuticals (Pandya et al., 2019).

Safety and Hazards

The safety of similar compounds, such as 1,2,4-triazole derivatives, has been evaluated. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for this class of compounds could involve further optimization and development of more selective and potent anticancer molecules . This could be achieved through the design and synthesis of more derivatives, followed by in vitro and in vivo evaluations.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O3S/c22-14(12-3-4-13(18-17-12)21-10-15-9-16-21)19-5-7-20(8-6-19)25(23,24)11-1-2-11/h3-4,9-11H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZFGYSVOMRWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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